molecular formula C21H25N5O4 B11003213 ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

Cat. No.: B11003213
M. Wt: 411.5 g/mol
InChI Key: LDCCUGCITIKADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further connected to a pyridine moiety. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine and pyridine moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent.

Comparison with Similar Compounds

Ethyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can be compared with other similar compounds, such as:

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazine and pyridine moiety but has different substituents, leading to variations in biological activity.

    2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Another compound with a piperazine ring, but with a pyrimidine instead of a pyridine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C21H25N5O4/c1-2-30-20(28)16-6-8-17(9-7-16)24-19(27)15-23-21(29)26-13-11-25(12-14-26)18-5-3-4-10-22-18/h3-10H,2,11-15H2,1H3,(H,23,29)(H,24,27)

InChI Key

LDCCUGCITIKADK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.